Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-5-3-7(10)11-4-6(5)12-13-8/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDILJJXOGNWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form 5-chloro-1H-pyrazolo[3,4-C]pyridine. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Chemistry
Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in synthetic organic chemistry.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Amines or thiols | Substituted pyrazolopyridines |
Biology
Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves inhibiting specific enzymes or receptors that are critical for cellular functions.
Case Study : A study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in treated cells.
Medicine
Due to its biological activity, this compound is being investigated as a potential drug candidate for treating various diseases. Its structural properties allow it to interact with biological targets effectively.
| Disease Target | Potential Effect |
|---|---|
| Cancer | Inhibition of tumor growth |
| Bacterial Infections | Antimicrobial activity |
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor materials for specific uses.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate (CAS 1131604-85-7)
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Key Differences :
- Substituent : Bromine replaces chlorine at position 5.
- Ring System : Pyrazolo[3,4-b ]pyridine vs. [3,4-C ]pyridine, altering the fused ring geometry .
- Physicochemical Properties : Higher molecular weight (270.08 vs. ~235.6 for chloro analog) and increased lipophilicity (XLogP3 = 2.1) compared to the chloro analog .
- Applications : Brominated analogs are often used in Suzuki coupling reactions for further functionalization in drug synthesis .
Saturated Ring Derivatives
Ethyl 1H,4H,5H,6H,7H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate Hydrochloride (CAS 1171539-58-4)
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 243.68 g/mol
- Key Differences :
- Applications : Saturated derivatives are explored for enhanced bioavailability in central nervous system (CNS) drug candidates.
Complex Functionalized Analogs
Ethyl 1-(4-Methoxyphenyl)-6-(4-Nitrophenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate (CAS 536759-91-8)
Apixaban-Related Derivatives
A synthetic apixaban analog, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , highlights the role of pyrazolopyridine cores in thrombin inhibition. Modifications at positions 1 and 6 (e.g., methoxyphenyl and oxopiperidinyl groups) optimize target binding and metabolic stability .
Comparative Data Table
Key Research Findings
Halogen Effects : Brominated analogs exhibit higher lipophilicity (XLogP3 = 2.1) than chloro derivatives, impacting membrane permeability and metabolic stability .
Structural Geometry : Pyrazolo[3,4-b ] vs. [3,4-c ] pyridine ring junctions alter molecular shape, influencing protein-binding interactions in anticoagulant applications .
Synthetic Flexibility: Three-component reactions with α-amino esters enable modular synthesis of pyrazolopyridine scaffolds, allowing rapid diversification .
Biological Activity
Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate, a heterocyclic compound characterized by the fusion of a pyrazole and pyridine ring, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 197.63 g/mol
- CAS Number : 1363382-17-5
The compound features a chlorine atom at the 5-position of the pyrazole ring, which significantly influences its reactivity and biological interactions. The presence of the ethyl ester group enhances its solubility and bioavailability.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Properties :
- Antiviral Activity :
- Anticancer Potential :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
- Receptor Modulation : It can also bind to receptors, altering their function and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 5-fluoro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate | Antimicrobial | Similar structure with fluorine substitution |
| Ethyl 5-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate | Antiviral | Bromine may enhance antiviral properties |
| Ethyl 5-iodo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate | Anticancer | Iodine substitution increases lipophilicity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HSV-1 with IC50 values in the low micromolar range .
- Anticancer Activity : In a comparative analysis of various pyrazole derivatives, this compound showed promising results against MDA-MB-231 (breast cancer) cells with notable antiproliferative effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and its intermediates?
- Methodology : The compound is synthesized via multi-step reactions involving cyclization, halogenation, and esterification. For example, intermediates like ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are reacted with morpholino-dihydropyridinones under basic conditions, followed by acid treatment to form the pyrazolo-pyridine core . Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates.
- Halogenation using phosphorus oxybromide (POBr₃) to introduce chlorine at the 5-position .
- Purification via silica-gel chromatography or recrystallization from acetone/ethyl acetate .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use X-ray crystallography (refined via SHELXL ) to resolve the crystal structure. Complementary techniques include:
- ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ ~13.38 ppm for pyrazole NH protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+1]⁺ ion matches theoretical mass) .
- IR spectroscopy : Identify ester (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .
Q. What are the standard protocols for assessing the purity of this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water gradient elution; monitor UV absorption at 254 nm .
- Melting point analysis : Compare observed values with literature data (e.g., colorless crystals with sharp melting points) .
- Elemental analysis : Verify C/H/N/O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during cyclization steps?
- Methodology :
- Reaction solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .
- Catalyst screening : Test bases like sodium methoxide or triethylamine to accelerate ring closure .
- Temperature control : Perform reactions under reflux (e.g., 369 K) to drive equilibrium toward product formation .
- In-situ monitoring : Employ TLC or inline IR to track reaction progress and minimize side products .
Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?
- Methodology :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 323 K .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
Q. How can the anticoagulant activity of this compound be evaluated in preclinical studies?
- Methodology :
- In vitro assays : Measure Factor Xa inhibition using chromogenic substrates (e.g., S-2222) and calculate IC₅₀ values .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chlorine at position 5) and assess potency changes .
- In vivo models : Test antithrombotic efficacy in rodent arterial/venous thrombosis models, monitoring bleeding time and clot formation .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?
- Methodology :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
- Disorder modeling : Apply PART/SADI restraints for disordered ester groups or solvent molecules .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion effects .
Q. How can researchers improve the solubility and bioavailability of this compound for pharmacological studies?
- Methodology :
- Prodrug design : Replace the ethyl ester with water-soluble groups (e.g., phosphate or glycosyl moieties) .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance plasma stability .
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
